molecular formula C17H18ClN5O2S B6442296 N-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine CAS No. 2549015-38-3

N-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine

Cat. No.: B6442296
CAS No.: 2549015-38-3
M. Wt: 391.9 g/mol
InChI Key: YEMMGCDGHWJGPG-UHFFFAOYSA-N
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Description

N-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of metabolic disorders such as type 2 diabetes mellitus.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine involves multiple steps, starting with the preparation of the core structure. The process typically includes:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of cyclization reactions involving appropriate precursors.

    Introduction of the Chloropyrimidine Group: The chloropyrimidine moiety is introduced via nucleophilic substitution reactions.

    Formation of the Benzothiazole Ring: The benzothiazole ring is formed through cyclization reactions involving sulfur-containing reagents.

    Final Coupling and Methylation: The final step involves coupling the intermediate compounds and methylation to obtain the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The chloropyrimidine group can undergo nucleophilic substitution reactions with various nucleophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reagents and conditions used.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine is unique due to its specific structural features that confer high selectivity and potency towards GPR119. Its dual mechanism of action, involving both insulin release and incretin hormone secretion, makes it a promising candidate for the treatment of type 2 diabetes mellitus .

Properties

IUPAC Name

N-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN5O2S/c1-22(16-14-4-2-3-5-15(14)26(24,25)21-16)13-6-8-23(9-7-13)17-19-10-12(18)11-20-17/h2-5,10-11,13H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEMMGCDGHWJGPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(CC1)C2=NC=C(C=N2)Cl)C3=NS(=O)(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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